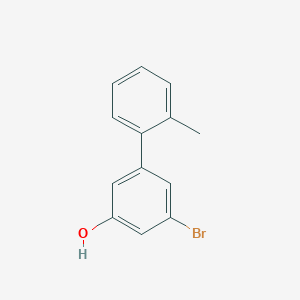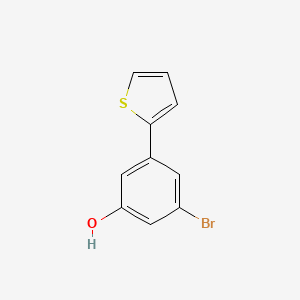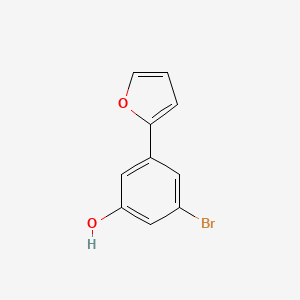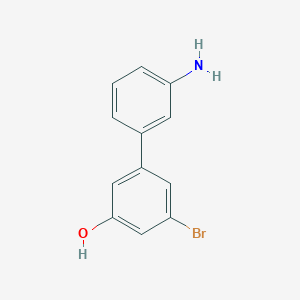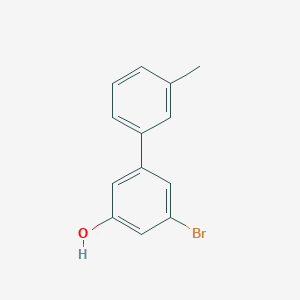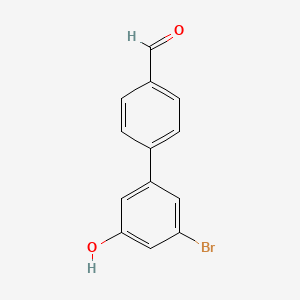
3-Bromo-5-(3-cyanophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(3-cyanophenyl)phenol, 95% is a chemical compound with a wide range of applications in scientific research. It is a colorless crystalline solid with a melting point of 152-154 °C and a boiling point of 351 °C. Its chemical formula is C9H6BrNO, and its molecular weight is 230.07 g/mol. 3-Bromo-5-(3-cyanophenyl)phenol has a wide range of uses in organic synthesis, as a reagent for the preparation of other compounds, and as a dye for the detection of biological molecules.
作用機序
3-Bromo-5-(3-cyanophenyl)phenol is a fluorophore, meaning that it absorbs light in the visible range and emits light in the visible range. When the compound is excited by light, it emits light of a different wavelength, which can be used to detect the presence of biological molecules. The compound can also be used to study the structure of proteins, as it can interact with the amino acid side chains and the protein backbone.
Biochemical and Physiological Effects
3-Bromo-5-(3-cyanophenyl)phenol has a wide range of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as lipases and proteases. It is also known to interact with certain proteins and nucleic acids, which can affect their structure and function. In addition, the compound has been shown to have an effect on the growth and development of certain organisms, such as bacteria and yeast.
実験室実験の利点と制限
3-Bromo-5-(3-cyanophenyl)phenol has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, it is also important to note that the compound is toxic and should be handled with care. In addition, the compound can be difficult to synthesize and purify, and it can be difficult to detect in small quantities.
将来の方向性
There are a number of potential future directions for 3-Bromo-5-(3-cyanophenyl)phenol. One potential direction is the development of new applications for the compound, such as in the synthesis of new drugs or in the detection of new biological molecules. Another potential direction is the development of new methods for the synthesis and purification of the compound, as well as the development of new methods for the detection of the compound. Finally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential toxicity.
合成法
3-Bromo-5-(3-cyanophenyl)phenol can be synthesized by the reaction of 3-bromophenol with 3-cyanophenol in the presence of a base, such as potassium carbonate. The reaction is carried out in an aqueous solution of the two reactants at a temperature of 80-90 °C for a period of 1-2 hours. The reaction is complete when all of the reactants have been consumed and the product, 3-Bromo-5-(3-cyanophenyl)phenol, has been isolated.
科学的研究の応用
3-Bromo-5-(3-cyanophenyl)phenol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of other compounds, such as polymers, dyes, and drugs. It is also used as a fluorescent dye for the detection of biological molecules, such as proteins and nucleic acids. The compound has been used to study the structure of proteins, as well as the mechanisms of enzyme catalysis and protein-ligand interactions.
特性
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFIGVHODCVVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686360 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-31-2 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)


![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)
